molecular formula C21H23ClN2O B15344459 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- CAS No. 37683-61-7

12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)-

Katalognummer: B15344459
CAS-Nummer: 37683-61-7
Molekulargewicht: 354.9 g/mol
InChI-Schlüssel: KWHOQRKFVBSHRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- is a complex organic compound with a unique structure that combines elements of benzoxepine and indole

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoxepine and indole precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.

Wissenschaftliche Forschungsanwendungen

12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Industry: It could be used in the production of advanced materials with specific properties.

Wirkmechanismus

The mechanism by which 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    12H-(1)Benzoxepino(5,4-b)indole: A related compound with a similar core structure but lacking the chloro and dimethylaminopropyl groups.

    6,7-Dihydro-9-chloro-12-(3-dimethylaminopropyl)-indole: Another related compound with a similar structure but without the benzoxepine ring.

Uniqueness

What sets 12H-(1)Benzoxepino(5,4-b)indole, 6,7-dihydro-9-chloro-12-(3-dimethylaminopropyl)- apart is its unique combination of functional groups and ring systems. This combination provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

37683-61-7

Molekularformel

C21H23ClN2O

Molekulargewicht

354.9 g/mol

IUPAC-Name

3-(9-chloro-6,7-dihydro-[1]benzoxepino[5,4-b]indol-12-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C21H23ClN2O/c1-23(2)11-5-12-24-19-9-8-15(22)14-18(19)16-10-13-25-20-7-4-3-6-17(20)21(16)24/h3-4,6-9,14H,5,10-13H2,1-2H3

InChI-Schlüssel

KWHOQRKFVBSHRI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCN1C2=C(C=C(C=C2)Cl)C3=C1C4=CC=CC=C4OCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.